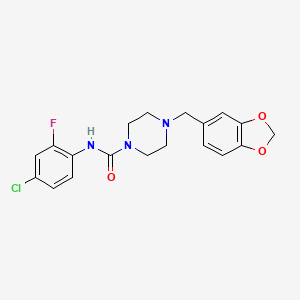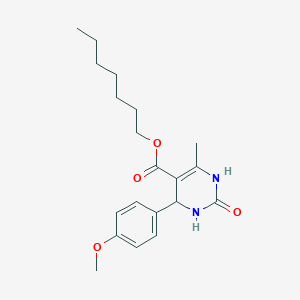
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as PWT33597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to interact with various proteins, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation studies, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Advantages and Limitations for Lab Experiments
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on identifying its target proteins and elucidating its mechanism of action. Additionally, further studies could investigate the potential therapeutic applications of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective analogs of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine with oxalic acid in the presence of a suitable solvent. The resulting compound is then purified through recrystallization to obtain 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in its oxalate salt form.
Scientific Research Applications
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICTOYYWLVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)


![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)